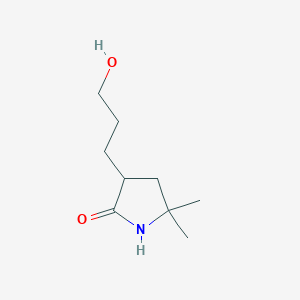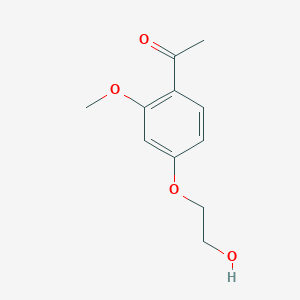
4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of a hydroxyethoxy group and a methoxy group attached to the acetophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone typically involves the reaction of 2’-methoxyacetophenone with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone may involve large-scale batch or continuous processes. The use of advanced techniques such as column chromatography and recrystallization helps in purifying the final product. The industrial production methods are designed to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of acetophenone, such as hydroxyacetophenones, methoxyacetophenones, and substituted acetophenones .
Aplicaciones Científicas De Investigación
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers and oligomers, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
- 4-Hydroxycoumarin
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is unique due to its specific functional groups, which confer distinct properties such as enhanced solubility and reactivity. Its ability to act as a photoinitiator under visible light conditions sets it apart from other similar compounds that may require UV light for activation .
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxyethoxy)-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-3-9(15-6-5-12)7-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
SKGKWENLKBHTLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
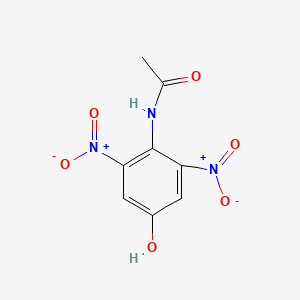
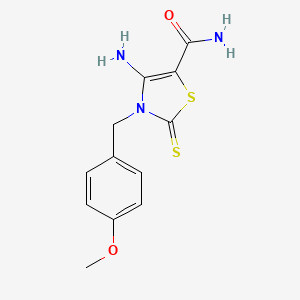

![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
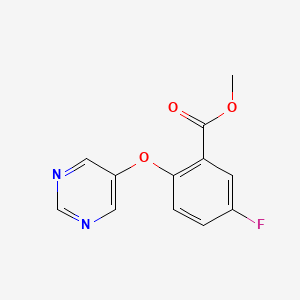
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)

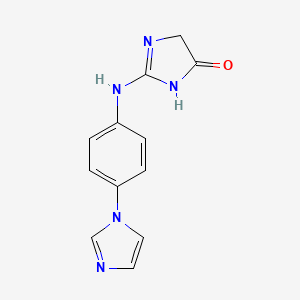
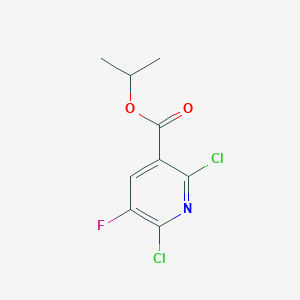
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)
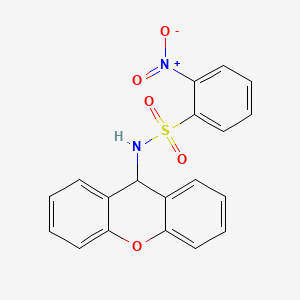
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
